Cas no 21849-70-7 (2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-)

2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)- structure
21849-70-7 structure
Product Name:2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-
CAS No:21849-70-7
MF:C15H12O5
MW:272.252784729004
CID:261641
PubChem ID:5281222
Update Time:2025-04-19

2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-
    • BUTEIN
    • 2',3,4,4'-TETRAHYDROCHALCONE
    • 2',3,4,4'-TETRAHYDROXYCHALCONE
    • 2',4',3,4-TETRAHYDROXYCHALCONE
    • 3,4,2',4'-TETRAHYDROXYCHALCONE
    • NSC 652892
    • (E)-1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-2-propen-1-one
    • 2 inverted exclamation mark ,3,4,4 inverted exclamation mark -tetrahydroxy Chalcone
    • A871883
    • (E)-2',3,4,4'-terahydroxychalcone
    • 487-52-5
    • Butein, analytical standard
    • HSCI1_000162
    • C08578
    • Butein, solid
    • SR-05000002316-2
    • CHEBI:92312
    • Z2312273638
    • 2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-, (2E)-
    • 2',3,4,4'-Tetrahydroxy-chalcone
    • 21849-70-7
    • 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-
    • 1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-2-propen-1-one
    • ISOLIQUIRITIGENIN METABOLITE M4
    • 3,4,2'',4''-tetrahydroxychalone
    • EINECS 207-659-5
    • Q5002498
    • 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-, (2E)-
    • SW219249-1
    • 2,3,4,4-tetrahydroxy Chalcone
    • 4WVS5M0LGF
    • LMPK12120111
    • CHEMBL128000
    • 2-PROPEN-1-ONE, 1-(2,4-DIHYDROXYPHENYL)-3-(3,4-DIHYDROXYPHENYL)-, (E)-
    • 3,4,2',4'-Tetrahydroxychalone
    • AKOS032948361
    • HY-16558
    • (2E)-1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-2-propen-1-one
    • TETRAHYDROXYCHALCONE, 3,4,2',4'-
    • DTXSID101025569
    • CCG-208298
    • AS-35311
    • SCHEMBL139243
    • s8036
    • UNII-4WVS5M0LGF
    • 3-(3,4-Dihydroxy-phenyl)-1-(2,4-dihydroxy-phenyl)-propenone
    • AC1NQY7L
    • CHEBI:3237
    • (2E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one
    • CS-5675
    • Chalcone, 2',3,4,4'-tetrahydroxy-(7CI,8CI)
    • NCGC00163519-01
    • 2',3,4,4'-Tetrahydroxychalcone; Butein
    • (E)-3-(3,4-Dihydroxy-phenyl)-1-(2,4-dihydroxy-phenyl)-propenone
    • SR-05000002316
    • (E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one
    • BDBM50042949
    • NSC-652892
    • Chalcone, 2',3,4,4'-tetrahydroxy-
    • NSC652892
    • LAVENDUSTINC
    • B3803
    • Acrylophenone, 2',4'-dihydroxy-3-(3,4-dihydroxyphenyl)-
    • BRD-K17497770-001-01-0
    • FT-0663936
    • DTXSID501305216
    • NCI60_018489
    • HMS3653H04
    • BCP31369
    • AYMYWHCQALZEGT-UHFFFAOYSA-N
    • NS00018353
    • MolMap_000005
    • Q27164063
    • 2',3,4,4'-tetrahydroxy Chalcone
    • Inchi: 1S/C15H12O5/c16-10-3-4-11(14(19)8-10)12(17)5-1-9-2-6-13(18)15(20)7-9/h1-8,16,18-20H/b5-1+
    • InChI Key: AYMYWHCQALZEGT-ORCRQEGFSA-N
    • SMILES: OC1C=C(C=CC=1C(/C=C/C1C=CC(=C(C=1)O)O)=O)O

Computed Properties

  • Exact Mass: 272.06800
  • Monoisotopic Mass: 272.068473
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 98
  • XLogP3: 2.8

Experimental Properties

  • Color/Form: Yellow solid
  • Density: 1.483±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 250-252 ºC
  • Solubility: Slightly soluble (1.1 g/l) (25 º C),
  • PSA: 97.99000
  • LogP: 2.40510

2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)- Security Information

  • WGK Germany:3
  • Safety Instruction: S22; S24/25
  • Safety Term:R22;R24/25

2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)- Related Literature

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.